

1,1,1,2-Tetrachloro-2,2-difluoroethane chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1,1,2-Tetrachloro-2,2-difluoroethane

Cat. No.: B1359812

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1,1,1,2-Tetrachloro-2,2-difluoroethane** (CFC-112a)

Introduction: Understanding a Complex Chlorofluorocarbon

1,1,1,2-Tetrachloro-2,2-difluoroethane, designated as CFC-112a or R-112a, is an asymmetric chlorofluorocarbon (CFC) with the chemical formula $\text{CCl}_3\text{CClF}_2$.^{[1][2]} As a member of the Freon group of compounds, it has historical significance as a refrigerant, solvent, and chemical intermediate.^{[1][3]} However, its classification as a CFC also places it among substances with significant ozone-depleting potential, leading to a decline in its widespread use.^[4] This guide provides a comprehensive overview of its core chemical and physical properties, reactivity, and handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences. Understanding these properties is critical not only for legacy applications but also for environmental monitoring and remediation studies.

Section 1: Core Physicochemical Properties

CFC-112a is a colorless solid under standard conditions, possessing a slight, ether-like odor.^[2] It becomes a liquid above its melting point of 40.6°C (105°F), which is a crucial consideration for its storage and handling in a laboratory setting.^{[2][3]} Its relatively high molecular weight and halogenation contribute to a density significantly greater than water,

causing it to sink in aqueous mixtures.[\[1\]](#)[\[5\]](#) The compound's low water solubility and moderate octanol-water partition coefficient (LogP) of 3.41 suggest a lipophilic nature with a moderate potential for bioaccumulation in aquatic organisms.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

For ease of reference, the key quantitative properties of **1,1,1,2-Tetrachloro-2,2-difluoroethane** are summarized below.

Property	Value	Source(s)
CAS Number	76-11-9	[1] [2] [8] [9]
Molecular Formula	$C_2Cl_4F_2$	[1] [4] [8]
Molecular Weight	203.83 g/mol	[1] [3] [5] [8]
Appearance	Colorless solid with a slight, ether-like odor	[2] [3] [9]
Melting Point	40.6°C (105°F)	[2] [3] [5]
Boiling Point	91.5°C (197°F) at 760 mmHg	[1] [3] [5]
Density	1.65 g/cm ³	[1] [2] [5]
Vapor Pressure	40 mmHg at 20-25°C	[2] [3] [5]
Vapor Density	7.0 (Air = 1)	[3] [6] [7]
Water Solubility	~0.01% (120 mg/L) at 25°C	[5] [6] [7]
LogP (Octanol/Water)	3.41	[3] [7]

Section 2: Reactivity, Stability, and Decomposition

Chemical Stability

Under standard temperature and pressure, CFC-112a is a stable compound. Its non-flammable nature made it a safe choice for applications where fire risk was a concern.[\[5\]](#)[\[7\]](#) However, this stability is a double-edged sword, contributing to its persistence in the atmosphere.

Incompatibilities and Hazardous Reactivity

The primary reactivity concerns for CFC-112a involve its interaction with chemically active metals. It is incompatible and can react vigorously with alkali metals (e.g., sodium, potassium), beryllium, and powdered forms of aluminum, zinc, and magnesium.[5][7] Such reactions can be hazardous, and co-storage or mixing should be strictly avoided. Additionally, it is known to react with acids and will attack certain forms of plastics, rubber, and coatings, which must be considered when selecting materials for storage containers, reaction vessels, and transfer lines.[3][5][7]

Thermal Decomposition Pathway

A significant hazard associated with CFC-112a is its decomposition at high temperatures. When exposed to hot surfaces or open flames, it breaks down to produce highly toxic and corrosive fumes.[3][7] The primary decomposition products include hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene (COCl₂), a potent chemical warfare agent.[3][6][7] This decomposition pathway underscores the critical need to prevent its exposure to high-temperature sources in any experimental or industrial setting.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **1,1,1,2-Tetrachloro-2,2-difluoroethane**.

Section 3: Safety, Handling, and Exposure Control

Given its hazardous properties, strict safety protocols are mandatory when working with CFC-112a.

Exposure Routes and Health Effects:

- Inhalation: The primary route of exposure. Inhalation may cause respiratory irritation, central nervous system depression, drowsiness, and breathing difficulty.[5][7] High concentrations can lead to pulmonary edema and affect the cardiovascular system, potentially causing cardiac disorders.[5][7]
- Skin Contact: Causes skin irritation.[7] Prolonged contact should be avoided.
- Eye Contact: Causes serious eye irritation.[7]

Personal Protective Equipment (PPE):

- Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
- Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact. [5]
- Hand Protection: Wear suitable protective gloves made of a material resistant to chlorinated solvents.
- Protective Clothing: A lab coat should be worn. Contaminated clothing must be removed and washed before reuse.[5][7]

Section 4: Experimental Protocol

Workflow: Preparation of a Standard Solution for Analytical Studies

This protocol outlines a self-validating procedure for safely preparing a standard solution of CFC-112a in a suitable solvent (e.g., hexane) for chromatographic analysis. The causality behind each step is focused on minimizing exposure and ensuring accuracy.

Caption: Workflow for preparing a CFC-112a standard solution.

Step-by-Step Methodology:

- Pre-Analysis Safety Check: Don appropriate PPE (gloves, safety goggles, lab coat). Confirm that the chemical fume hood has a certified face velocity. Causality: This ensures a primary engineering control is functional before any potential exposure.
- Material Equilibration: Allow the sealed container of CFC-112a to equilibrate to the ambient temperature of the weighing area. Causality: Prevents condensation from forming on the container, which would introduce error into the mass measurement.
- Solvent Preparation: Add approximately half the final desired volume of hexane to a Class A volumetric flask.
- Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully add the target mass of solid CFC-112a to the weigh boat and record the exact mass. Causality: Direct weighing of the solid ensures the highest accuracy for the primary standard concentration.
- Quantitative Transfer: Carefully transfer the weighed solid into the volumetric flask. Rinse the weigh boat multiple times with small aliquots of hexane from a squirt bottle, transferring each rinse into the flask. Causality: This ensures that 100% of the weighed mass is transferred, which is critical for concentration accuracy.
- Dilution and Mixing: Continue adding hexane to the flask until the liquid is just below the calibration mark. Use a Pasteur pipette to add the final amount of solvent dropwise until the bottom of the meniscus aligns with the mark. Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
- Labeling and Storage: Label the flask with the compound name (**1,1,1,2-Tetrachloro-2,2-difluoroethane**), precise concentration, solvent, preparation date, and your initials. Store in a cool, dark, and properly ventilated cabinet away from active metals.
- Decontamination: Promptly decontaminate the work area, balance, and any used glassware according to your institution's hazardous waste disposal procedures.

Conclusion

1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) is a compound with well-defined but hazardous chemical properties. Its physical state as a low-melting solid, high density, and specific reactivity profile dictate the necessary conditions for its safe handling and use. While its

role has diminished due to environmental regulations, a thorough understanding of its characteristics remains essential for researchers in environmental science, toxicology, and analytical chemistry. Adherence to rigorous safety protocols, particularly regarding inhalation hazards and thermal decomposition, is paramount for any work involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrachloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]
- 2. 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | Occupational Safety and Health Administration [osha.gov]
- 3. 1,1,1,2-Tetrachloro-2,2-difluoroethane | CIF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 76-11-9: 1,1,1,2-Tetrachloro-2,2-difluoroethane [cymitquimica.com]
- 5. 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl₂FCCl₂F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Ethane, 1,1,1,2-tetrachloro-2,2-difluoro- [webbook.nist.gov]
- 9. 1,1,1,2-Tetrachloro-2,2-difluoroethane - IDLH | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [1,1,1,2-Tetrachloro-2,2-difluoroethane chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359812#1-1-1-2-tetrachloro-2-2-difluoroethane-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com